molecular formula C14H27NO4 B558650 9-((tert-Butoxycarbonyl)amino)nonanoic acid CAS No. 173435-78-4

9-((tert-Butoxycarbonyl)amino)nonanoic acid

Cat. No. B558650
CAS RN: 173435-78-4
M. Wt: 273,37 g/mole
InChI Key: QCCWTNAQYOOPQP-UHFFFAOYSA-N
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Description

9-((tert-Butoxycarbonyl)amino)nonanoic acid, also known as Boc-9-Aminononanoic Acid, is an organic compound with the molecular formula C14H27NO4 . It has a molecular weight of 273.37 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of this compound involves the use of N-ethyl-N,N-diisopropylamine and HATU in N,N-dimethyl-formamide . The reaction is carried out for 0.25 hours .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H27NO4/c1-14(2,3)19-13(18)15-11-9-7-5-4-6-8-10-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17) . The InChI key is QCCWTNAQYOOPQP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 273.37 . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

  • Peptide Synthesis :

    • 9-((tert-Butoxycarbonyl)amino)nonanoic acid is used in the synthesis of constrained peptidomimetics like 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid. These peptidomimetics are valuable in peptide-based drug discovery due to their rigid structure, aiding in structure-activity studies (Mandal et al., 2005).
  • Polymer Science :

    • Novel polymers containing this compound derivatives have been synthesized. These polymers, such as those containing 9-proparylcarbazole monomers with amino acid moieties, show unique solubility properties and fluorescence characteristics. This has implications for materials science, particularly in creating novel, functional polymers (Jiang et al., 2009).
  • Medicinal Chemistry :

    • In medicinal chemistry, derivatives of this compound have been used to inhibit enzymes like L-aromatic amino acid decarboxylase. This has implications for developing drugs targeting neurological disorders (Ahmad et al., 1992).
  • Amino Acid Derivative Synthesis :

    • The compound plays a role in synthesizing non-proteinogenic amino acids and their derivatives, which are useful in various biochemical applications (Adamczyk & Reddy, 2001).
  • Eco-friendly Chemical Processes :

    • Research has focused on developing eco-friendly methods for amino group protection using this compound derivatives. Such methods are crucial in green chemistry and sustainable chemical processes (Nardi et al., 2015).
  • Peptide Coupling Reactions :

    • It is involved in peptide synthesis, particularly in mixed anhydride generation and couplings, which are fundamental processes in constructing peptides and proteins (Benoiton et al., 2009).
  • Catalytic Applications :

    • The tert-butoxycarbonyl group, as in this compound, has been used in catalysis for N-tert-butoxycarbonylation of amines. This process is significant in organic synthesis and pharmaceutical manufacturing (Heydari et al., 2007).
  • Pharmacophore Development :

    • Derivatives of this compound have been used in synthesizing specific pharmacophores, crucial in drug design and discovery (Kubryk & Hansen, 2006).
  • Solid-Phase Synthesis :

    • The compound is instrumental in solid-phase synthesis, particularly for peptide alpha-carboxamides, showcasing its versatility in peptide and protein engineering (Gaehde & Matsueda, 2009).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

9-[(2-methylpropan-2-yl)oxycarbonylamino]nonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO4/c1-14(2,3)19-13(18)15-11-9-7-5-4-6-8-10-12(16)17/h4-11H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCWTNAQYOOPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400227
Record name 9-[(tert-Butoxycarbonyl)amino]nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

173435-78-4
Record name 9-[(tert-Butoxycarbonyl)amino]nonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-{[(tert-butoxy)carbonyl]amino}nonanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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